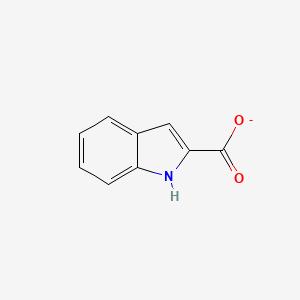

Indole-2-carboxylate

描述

Structure

3D Structure

属性

分子式 |

C9H6NO2- |

|---|---|

分子量 |

160.15 g/mol |

IUPAC 名称 |

1H-indole-2-carboxylate |

InChI |

InChI=1S/C9H7NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h1-5,10H,(H,11,12)/p-1 |

InChI 键 |

HCUARRIEZVDMPT-UHFFFAOYSA-M |

规范 SMILES |

C1=CC=C2C(=C1)C=C(N2)C(=O)[O-] |

同义词 |

indole-2-carboxylate |

产品来源 |

United States |

Synthetic Methodologies for Indole 2 Carboxylate and Its Core Structure

Classical and Established Synthetic Routes

Fischer Indole (B1671886) Synthesis Adaptations for Indole-2-carboxylate Derivatization

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone for indole synthesis. jpionline.orgbyjus.com It involves the acid-catalyzed cyclization of arylhydrazones, which are typically formed from the condensation of an arylhydrazine with an aldehyde or a ketone. byjus.comjetir.org To produce indole-2-carboxylates, keto acids or keto esters are used as the carbonyl component. jetir.org For instance, the reaction of pyruvic acid phenylhydrazone catalyzed by zinc chloride yields indole-2-carboxylic acid. orgsyn.org Similarly, ethyl pyruvate (B1213749) phenylhydrazone can be cyclized using catalysts like polyphosphoric acid, sulfuric acid in acetic acid, or zinc chloride to give ethyl this compound. orgsyn.org

A recent development involves the use of β-nitroacrylates as precursors for the arylhydrazones needed in the Fischer synthesis. This approach consists of a one-pot Michael addition/elimination reaction between an arylhydrazine and a β-nitroacrylate, followed by acid-promoted indolization to yield indole-2-carboxylates. mdpi.com This method offers the advantage of avoiding wasteful aqueous work-ups. mdpi.comresearchgate.net

The Fischer indole synthesis can sometimes lead to mixtures of regioisomers when unsymmetrical ketones are used. byjus.comjetir.org However, it remains a widely used and versatile method for accessing a variety of substituted indole-2-carboxylates.

Table 1: Examples of Fischer Indole Synthesis for Indole-2-carboxylates

| Starting Materials | Catalyst/Conditions | Product | Reference |

|---|---|---|---|

| Pyruvic acid phenylhydrazone | Zinc chloride | Indole-2-carboxylic acid | orgsyn.org |

| Ethyl pyruvate phenylhydrazone | Polyphosphoric acid | Ethyl this compound | orgsyn.org |

| Ethyl pyruvate phenylhydrazone | Sulfuric acid, Acetic acid | Ethyl this compound | orgsyn.org |

| Arylhydrazine, β-nitroacrylate | Acid | This compound | mdpi.com |

Madelung Synthesis and its Modern Variants

The Madelung synthesis involves the base-catalyzed intramolecular cyclization of N-acyl-o-toluidines at high temperatures to form indoles. wikipedia.orgchemicalbook.compcbiochemres.com Classically, this reaction requires harsh conditions, such as using sodium or potassium alkoxides at temperatures between 200-400°C, which limits its application to the synthesis of simple indoles without sensitive functional groups. jetir.orgwikipedia.orgbhu.ac.in For the production of indole-2-carboxylic acid, potassium oxalyl-o-toluidine can be used. orgsyn.org

Modern variations of the Madelung synthesis have been developed to overcome the need for high temperatures and strong bases. bhu.ac.in The Madelung-Houlihan variation employs butyl lithium (BuLi) or lithium diisopropylamide (LDA) as the base in tetrahydrofuran (B95107) (THF), allowing the reaction to proceed at much lower temperatures, ranging from -20 to 25°C. wikipedia.org These milder conditions expand the scope of the reaction to include the synthesis of 2-substituted indoles with sensitive groups. jetir.orgbhu.ac.in

Another recent modification is a tandem Madelung indole synthesis mediated by a LiN(SiMe3)2/CsF system, which efficiently produces N-methyl-2-arylindoles from methyl benzoates and N-methyl-o-toluidine. researchgate.netorganic-chemistry.org

Table 2: Madelung Synthesis and Its Variants for Indole Derivatives

| Starting Material | Base/Conditions | Product | Reference |

|---|---|---|---|

| N-Benzoyl-o-toluidine | Sodium ethoxide, heat | 2-Phenylindole | pcbiochemres.com |

| Potassium oxalyl-o-toluidine | High temperature | Indole-2-carboxylic acid | orgsyn.org |

| N-Acyl-o-toluidine | BuLi or LDA, THF, -20 to 25°C | 2-Substituted indole | wikipedia.org |

Reissert Indole Synthesis Pathways

The Reissert indole synthesis is a reliable multi-step method for preparing indole-2-carboxylates, particularly those with substitutions on the benzene (B151609) ring. wikipedia.orgthieme-connect.com The process begins with the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate (B1200264) to yield an ethyl o-nitrophenylpyruvate. wikipedia.orgchemeurope.com This intermediate is then subjected to reductive cyclization to form the indole-2-carboxylic acid or its ester. wikipedia.orgchemeurope.com The final step, if the unsubstituted indole is desired, is decarboxylation, which can be achieved by heating. wikipedia.orgresearchgate.net

Various reducing agents can be employed for the cyclization step, including zinc in acetic acid, ferrous sulfate (B86663) and ammonia (B1221849), and catalytic hydrogenation. wikipedia.orgresearchgate.net For example, the reduction of ethyl o-nitrophenylpyruvate with zinc and acetic acid gives indole-2-carboxylic acid. wikipedia.org Catalytic hydrogenation using platinum oxide (PtO2) in acetic acid has also been used, though it can sometimes lead to the formation of quinolone derivatives as byproducts, especially in the synthesis of 7-substituted indoles. thieme-connect.com To avoid this, hydrogenation with 5% palladium on carbon (Pd-C) in ethanol (B145695) is often a better choice. thieme-connect.com

The Reissert synthesis is advantageous as it utilizes readily available starting materials and allows for the preparation of a wide range of substituted indole-2-carboxylates. orgsyn.orgorgsyn.org

Table 3: Key Steps and Reagents in Reissert Indole Synthesis

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| Condensation | o-Nitrotoluene, Diethyl oxalate | Potassium ethoxide or Sodium ethoxide | Ethyl o-nitrophenylpyruvate | wikipedia.orgchemeurope.com |

| Reductive Cyclization | Ethyl o-nitrophenylpyruvate | Zinc, Acetic acid | Indole-2-carboxylic acid | wikipedia.org |

| Reductive Cyclization | Ethyl o-nitrophenylpyruvate | Ferrous sulfate, Ammonia | Indole-2-carboxylic acid | researchgate.net |

| Reductive Cyclization | Ethyl o-nitrophenylpyruvate | Catalytic hydrogenation (e.g., PtO2, Pd-C) | Ethyl this compound | orgsyn.orgthieme-connect.com |

Reductive Cyclization Approaches

Reductive cyclization is a key step in several indole syntheses, including the Reissert and Leimgruber-Batcho methods, and can also be considered a distinct strategy. rsc.orgwikipedia.org This approach typically involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization.

In the context of producing indole-2-carboxylates, ethyl o-nitrophenylpyruvate and o-nitrophenylpyruvic acid are common starting materials. orgsyn.org The reduction can be achieved using various reagents such as zinc and acetic acid, ferrous sulfate and ammonium (B1175870) hydroxide (B78521), or sodium hydrosulfite. orgsyn.org Catalytic hydrogenation over a platinum catalyst is also an effective method. orgsyn.org

A related strategy involves the reductive cyclization of o-nitrobenzalrhodanine, which, after hydrolysis, yields indole-2-carboxylic acid. orgsyn.org More modern approaches have explored the palladium-catalyzed reductive cyclization of β-nitrostyrenes using phenyl formate (B1220265) as a carbon monoxide surrogate to produce indoles. mdpi.com The Leimgruber-Batcho synthesis, while typically used for preparing unsubstituted indoles, proceeds via the reductive cyclization of an enamine derived from an o-nitrotoluene. wikipedia.org

Table 4: Reductive Cyclization Methods for Indole-2-carboxylates

| Starting Material | Reducing Agent/Catalyst | Product | Reference |

|---|---|---|---|

| Ethyl o-nitrophenylpyruvate | Zinc, Acetic acid | Ethyl this compound | orgsyn.org |

| o-Nitrophenylpyruvic acid | Ferrous sulfate, Ammonium hydroxide | Indole-2-carboxylic acid | orgsyn.org |

| Ethyl o-nitrophenylpyruvate | Platinum-catalyzed hydrogenation | Ethyl this compound | orgsyn.org |

Cyclizative Demethanolation Strategies

A specific method for synthesizing indole-2-carboxylic acid involves the cyclizative demethanolation of o-amino-α-methoxycinnamic acid. orgsyn.org This reaction pathway provides a direct route to the target molecule. Another related strategy involves the cyclization and demethylation of 2-alkynyldimethylanilines in ethanol, which yields 2-substituted indoles without the need for a catalyst. rsc.org This process occurs through a 5-endo-dig annulation. rsc.org

Fusion Reactions for this compound Production

Indole-2-carboxylic acid can also be prepared through a fusion reaction. orgsyn.org This method involves heating 2-methylindole (B41428) with potassium hydroxide in the presence of air. orgsyn.org This oxidative process transforms the methyl group at the 2-position into a carboxylic acid functionality.

Contemporary and Catalytic Synthesis Strategies

Contemporary organic synthesis has seen a significant shift towards more efficient and atom-economical methods for constructing complex molecules. In the realm of indole synthesis, this has translated into the development of powerful catalytic strategies that often rely on transition metals to facilitate the formation of the indole core. These modern approaches offer advantages over classical methods by providing access to a diverse range of substituted indoles under milder conditions and with greater functional group tolerance.

Palladium-Catalyzed C-H Amination Reactions for this compound Synthesis

A notable advancement in the synthesis of indole-2-carboxylates is the use of palladium-catalyzed intramolecular C-H amination reactions. This strategy allows for the direct formation of a C-N bond by activating a C-H bond on an aromatic ring, leading to the cyclization of a suitably functionalized precursor. nih.govfigshare.comacs.orgnih.gov

Specifically, 2-acetamido-3-aryl-acrylates have been identified as effective starting materials. These substrates can be readily prepared from benzaldehyde (B42025) derivatives and N-acetyl glycine. The palladium catalyst facilitates an oxidative cyclization, where an aryl C-H bond is transformed into a C-N bond, directly yielding a 1-acetyl this compound. nih.govacs.org A subsequent deacetylation step can then provide the final this compound product. figshare.comacs.orgnih.gov This method is particularly attractive due to its use of molecular oxygen as the terminal oxidant, which is an environmentally benign and readily available reagent. nih.govacs.org

The proposed mechanism for the palladium-catalyzed aerobic C-H amination involves a Pd(II)/Pd(0) catalytic cycle. The reaction is believed to initiate with the coordination of the palladium(II) catalyst to the enamide substrate. This is followed by an intramolecular electrophilic attack of the palladium on the aryl ring, a process often referred to as C-H activation or palladation, to form a palladacycle intermediate. thieme-connect.com Subsequent reductive elimination from this intermediate forms the new C-N bond and generates a Pd(0) species. The catalytic cycle is completed by the re-oxidation of Pd(0) back to the active Pd(II) state by molecular oxygen. nih.govthieme-connect.com The presence of an N-acetyl group on the starting material is crucial for the success of the reaction, as substrates lacking this protecting group or bearing other substituents like N-benzoyl failed to yield the desired indole product. nih.gov

This palladium-catalyzed aerobic C-H amination strategy exhibits a broad substrate scope, tolerating a variety of substituents on the aryl ring of the 2-acetamido-3-aryl-acrylate starting material. The reaction has been shown to be effective for substrates bearing both electron-donating and electron-withdrawing groups. nih.govacs.orgnih.gov

For instance, substrates with methyl and phenyl substitutions on the arene provided good yields of the corresponding indole-2-carboxylates. nih.gov While some electron-withdrawing and strongly electron-donating groups initially showed lower reactivity, increasing the reaction temperature led to significantly improved yields. nih.gov This suggests that a higher energy barrier for the palladium-mediated C-H activation might exist for these substrates. nih.gov

The regioselectivity of the cyclization is generally controlled by steric factors. In the case of meta-substituted substrates, the reaction predominantly yields the 5-substituted indole isomer. nih.gov However, some substrates, such as those with 2-naphthyl or m-fluoro substituents, can lead to mixtures of regioisomers. nih.gov The methodology is also compatible with halogenated arenes, which allows for further functionalization of the indole ring system through subsequent cross-coupling reactions like the Suzuki coupling. nih.govfigshare.comacs.org

Table 1: Evaluation of Substrate Scope in Intramolecular C-H Amination of Ethyl 2-acetamido-3-aryl-acrylates nih.gov

| Entry | Substrate (R) | Temperature (°C) | Product(s) | Isolated Yield (%) |

| 1 | H | 80 | 1-acetyl-1H-indole-2-carboxylate | 95 |

| 2 | p-Me | 80 | 1-acetyl-5-methyl-1H-indole-2-carboxylate | 67 |

| 3 | m-Me | 100 | 1-acetyl-5-methyl-1H-indole-2-carboxylate | 77 |

| 4 | o-Me | 80 | 1-acetyl-7-methyl-1H-indole-2-carboxylate | 85 |

| 5 | 2-Naphthyl | 100 | Mixture of isomers | 77 (2:1) |

| 6 | p-Ph | 80 | 1-acetyl-5-phenyl-1H-indole-2-carboxylate | 91 |

| 7 | m-Ph | 100 | 1-acetyl-5-phenyl-1H-indole-2-carboxylate | 88 |

| 8 | o-Ph | 80 | 1-acetyl-7-phenyl-1H-indole-2-carboxylate | 82 |

| 9 | p-F | 80 | 1-acetyl-5-fluoro-1H-indole-2-carboxylate | 56 |

| 10 | m-F | 100 | Mixture of isomers | 79 (1:1.2) |

| 11 | p-Cl | 100 | 1-acetyl-5-chloro-1H-indole-2-carboxylate | 70 |

| 12 | m-Cl | 100 | 1-acetyl-5-chloro-1H-indole-2-carboxylate | 72 |

| 13 | p-Br | 80 | 1-acetyl-5-bromo-1H-indole-2-carboxylate | 65 |

| 14 | p-CF3 | 100 | 1-acetyl-5-(trifluoromethyl)-1H-indole-2-carboxylate | 61 |

| 15 | p-OMe | 100 | 1-acetyl-5-methoxy-1H-indole-2-carboxylate | 55 |

Cross-Coupling and Cyclization Sequences

Another powerful contemporary approach to the indole core involves a sequence of reactions, typically beginning with a palladium-catalyzed cross-coupling reaction to construct a key intermediate, which then undergoes a subsequent cyclization to form the indole ring.

While the direct application of Negishi cross-coupling for the synthesis of indole-2-carboxylates is not extensively detailed in the provided context, the Negishi reaction, which involves the coupling of an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst, is a well-established method for C-C bond formation. nih.gov In the broader context of indole synthesis, Negishi-type couplings have been employed to create precursors for cyclization. researchgate.net For instance, the coupling of an appropriately substituted organozinc reagent with an ortho-haloaniline derivative could, in principle, generate an intermediate that is primed for a subsequent cyclization to an this compound. The success of such a strategy would depend on the careful selection of catalysts and reaction conditions to ensure compatibility with the functional groups present, particularly the carboxylate moiety.

A prominent and versatile strategy for the synthesis of 2-substituted indoles, which can include indole-2-carboxylates, involves the sequential palladium-catalyzed Sonogashira coupling of a 2-haloaniline with a terminal alkyne, followed by a cyclization step. mdpi.comnih.gov This method allows for the introduction of a wide variety of substituents at the 2-position of the indole ring, depending on the alkyne used.

The initial Sonogashira coupling forms a 2-alkynylaniline intermediate. This intermediate can then be induced to cyclize to the indole. In some variations, the cyclization is promoted by a base. umich.edu In other reported procedures, the use of tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to effectively promote the cyclization of the 2-alkynylaniline intermediate to the corresponding 2-substituted indole in good yields. nih.gov This sequential one-pot approach, where both the cross-coupling and cyclization occur in the same reaction vessel, offers operational simplicity and efficiency. nih.gov The choice of the alkyne coupling partner is critical for the synthesis of indole-2-carboxylates, where an alkyne bearing a carboxylate group or a precursor to it would be required.

Microwave-Assisted Synthesis Using Ionic Liquids

A significant advancement in the synthesis of indole-2-carboxylic acid esters involves the use of microwave irradiation in conjunction with ionic liquids. This method presents a considerable improvement over conventional techniques, which often require high-boiling-point solvents, long reaction times, and yield only moderate amounts of the product. scielo.br

Researchers have developed an efficient procedure for synthesizing indole-2-carboxylic acid esters by condensing 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate. scielo.brresearchgate.net This reaction is conducted in the presence of an ionic liquid, such as 1-methyl-3-butylimidazolium hydroxide ([bmim]OH), and is catalyzed by a copper salt, typically copper(I) iodide (CuI). scielo.brscielo.br The process is carried out under controlled microwave irradiation at a power of 100 W and a temperature of 50 °C. scielo.brresearchgate.net

The use of ionic liquids is advantageous due to their ionic nature, which allows for highly effective interaction with microwave energy, leading to rapid product generation and often high yields. scielo.brscielo.br This synergy between microwave heating and ionic liquids facilitates a fast and practical route to variously substituted indole-2-carboxylic acid esters. scielo.br The methodology has proven to be robust, accommodating a range of substitutions on the aryl aldehydes and ketones, including heteroaromatic substrates. scielo.br This approach offers numerous benefits, including high product yields (often up to 97%), significantly reduced reaction times (typically around 10 minutes), mild reaction conditions, and a simplified workup process. researchgate.netresearchgate.net

To illustrate the efficacy of this method, a larger scale synthesis was performed, yielding the desired product in 88% yield, demonstrating its preparative utility. scielo.br

Table 1: Microwave-Assisted Synthesis of Ethyl this compound Derivatives

| Entry | Starting Aldehyde/Ketone | Product | Yield (%) | Reaction Time (min) |

|---|---|---|---|---|

| 1 | 2-Bromobenzaldehyde | Ethyl 1H-indole-2-carboxylate | 91 | 10 |

| 2 | 2-Bromo-5-chlorobenzaldehyde | Ethyl 5-chloro-1H-indole-2-carboxylate | 97 | 10 |

| 3 | 2-Bromo-5-methylbenzaldehyde | Ethyl 5-methyl-1H-indole-2-carboxylate | 95 | 10 |

| 4 | 2-Bromo-3-methylbenzaldehyde | Ethyl 3-methyl-1H-indole-2-carboxylate | 92 | 10 |

| 5 | 2'-Bromoacetophenone | Ethyl 3-methyl-1H-indole-2-carboxylate | 89 | 12 |

Data sourced from studies on microwave-assisted synthesis in ionic liquids. scielo.brscielo.br

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indole derivatives to mitigate the environmental impact of traditional chemical processes. researchgate.net These approaches focus on using less hazardous chemicals, milder reaction conditions, efficient catalysts, and environmentally benign solvents. tandfonline.com For the synthesis of indole-2-carboxylates and related structures, several green methodologies have been developed.

Key green chemistry strategies include:

Microwave Irradiation: As detailed in the previous section, microwave-assisted synthesis significantly reduces reaction times and energy consumption compared to conventional heating methods. tandfonline.com

Ionic Liquids: These are considered green solvents due to their low vapor pressure, thermal stability, and non-flammability. researchgate.net They can also act as catalysts or catalyst supports, enhancing reaction efficiency. researchgate.net

Water as a Solvent: Utilizing water as a reaction medium is a cornerstone of green chemistry, avoiding the use of volatile organic compounds.

Solvent-Free Reactions: Conducting reactions without a solvent minimizes waste and simplifies product purification. researchgate.net

Nanocatalysts and Green Catalysts: The use of highly efficient and recyclable catalysts, such as nanocatalysts or biodegradable catalysts like Amberlyst A-15, reduces waste and improves atom economy. researchgate.nettandfonline.com

Synthesis of Specific this compound Derivatives

Preparation of 1-Hydroxyindole-2-carboxylates

The synthesis of 1-hydroxyindole-2-carboxylates can be achieved through various routes. One novel method involves the oxidation of 2,3-dihydroindoles using 30% aqueous hydrogen peroxide in a one-pot reaction, which can be performed in the presence of water. clockss.org Subsequent methylation can yield 1-methoxyindole (B1630564) derivatives. clockss.org For instance, the oxidation of the appropriate 2,3-dihydroindole followed by methylation has been used to produce methyl 1-methoxythis compound. clockss.org

Another synthetic strategy starts from conjugated nitroketones. researchgate.net In this one-pot protocol, substrates are treated with tin(II) chloride dihydrate (SnCl₂·2H₂O) in the presence of nucleophiles like thiols or alcohols. researchgate.netresearchgate.net This process involves a sequence of nitro reduction, intramolecular condensation, and nucleophilic addition to form the 1-hydroxyindole (B3061041) intermediate. researchgate.net This intermediate can then be alkylated in situ to afford the desired 1-hydroxythis compound derivatives. researchgate.net The optimized conditions for this transformation involve using SnCl₂·2H₂O and an alcohol at 40 °C, followed by the addition of a base and an alkyl halide. researchgate.net

Synthesis of Indole-2-carboxylic Acid Hydrazide

Indole-2-carboxylic acid hydrazide is a key intermediate for the synthesis of various heterocyclic compounds. researchgate.net It is readily prepared via the hydrazinolysis of corresponding indole-2-carboxylic acid esters, such as ethyl or methyl this compound. mdpi.com

The synthesis involves reacting the starting ester with hydrazine (B178648) hydrate (B1144303). researchgate.netmdpi.com This reaction is typically carried out in a solvent like ethanol. researchgate.netmdpi.com The ester is heated under reflux with an excess of hydrazine hydrate to ensure complete conversion. researchgate.net Upon cooling the reaction mixture, the product, indole-2-carboxylic acid hydrazide, often precipitates as a solid and can be isolated by filtration. researchgate.netmdpi.com The structure of the resulting hydrazide can be confirmed by spectroscopic methods like NMR. mdpi.com

Formation of Pyrrolo[3,4-b]indol-3-one Derivatives

Pyrrolo[3,4-b]indol-3-one derivatives represent a class of fused heterocyclic compounds. An efficient, two-step method for their synthesis has been developed starting from 1H-indole-2-carboxylic acid. researchgate.net The initial step is a Mannich-type reaction where 1H-indole-2-carboxylic acid, an aldehyde, and an amine are refluxed in ethanol. researchgate.net The resulting Mannich product is then subjected to a dehydration/cyclization step using a coupling agent like 2-(7-aza-1H-benzotriazole-1-yl)-1,1,3,3-tetramethyluronium to form the final 1,2-dihydropyrrolo[3,4-b]indol-3(4H)-one product. researchgate.net

A different approach has been employed for the synthesis of substituted pyrrolo[3,4-b]indol-3-ones. For example, 5-chloro-pyrrolo[3,4-b]indol-3-one derivatives were synthesized starting from 5-chloro-3-formyl this compound. nih.gov This precursor was first reacted with various amines under reductive amination conditions (using NaBH₄) to yield secondary amines. nih.gov These intermediates were then saponified with lithium hydroxide (LiOH) to afford the corresponding carboxylic acids, which could be further cyclized to form the target pyrrolo[3,4-b]indol-3-one system. nih.gov

Reactivity and Chemical Transformations of Indole 2 Carboxylate

Transformations of the Carboxylate Moiety

The ester functional group at the C2 position is a key reactive site, allowing for its conversion into other important functional groups such as carboxylic acids, alcohols, aldehydes, amides, and hydrazides.

The ester group of indole-2-carboxylates, such as ethyl indole-2-carboxylate, can be readily hydrolyzed to the corresponding indole-2-carboxylic acid. orgsyn.org This transformation is typically achieved through alkaline hydrolysis. orgsyn.org For instance, the hydrolysis of N-alkylated this compound esters to their respective acids has been successfully carried out using aqueous potassium hydroxide (B78521) (KOH) in acetone. mdpi.comresearchgate.net The kinetics of this saponification have been studied in various solvent systems, including dimethyl sulphoxide (DMSO)-water mixtures. rsc.org

The resulting indole-2-carboxylic acid is susceptible to decarboxylation, a reaction that removes the carboxyl group to yield a 2-unsubstituted indole (B1671886). acs.org This process is often accomplished by heating the carboxylic acid above its melting point. researchgate.net Direct, preparative methods have been developed for both the hydrolysis and subsequent decarboxylation of ethyl this compound using high-temperature aqueous media in a microwave batch reactor. researchgate.net In some cases, decarboxylation can occur concurrently with other reactions; for example, heating 3-(benzoylamino)-5-chloro-1H-indole-2-carboxylic acid leads to the decarboxylated product, N-(5-chloro-1H-indol-3-yl)benzamide. thieme-connect.com Copper-based catalysts have also been employed to facilitate decarboxylation under specific conditions. thieme-connect.comorganic-chemistry.orgorganic-chemistry.org

The carboxylate group can be reduced to primary alcohols or aldehydes, which are valuable intermediates. The reduction of ethyl this compound with a strong reducing agent like lithium aluminum hydride (LiAlH₄) in a suitable solvent yields indole-2-methanol. orgsyn.orgderpharmachemica.com This primary alcohol can then be oxidized to indole-2-carboxaldehyde using reagents such as activated manganese dioxide or potassium permanganate (B83412) in acetone. orgsyn.orgderpharmachemica.com

A more direct route to the aldehyde involves the reduction of an activated carboxylic acid derivative. For example, indole-2-carboxylic acid can be converted to its acid chloride, which is then reduced to indole-2-carboxaldehyde using a milder reducing agent like lithium aluminum tri-tert-butoxy hydride. orgsyn.org Another approach is the McFadyen-Stevens reaction, where the carbohydrazide (B1668358) derived from the ester is treated with a base to form the aldehyde. derpharmachemica.com Furthermore, the reduction of (3-phenylindol-2-yl)carboxylate with magnesium in methanol (B129727) has been shown to produce (3-phenylindol-2-yl)methanol. clockss.org

Indole-2-carboxylates are excellent precursors for the synthesis of indole-2-carboxamides and indole-2-carbohydrazides. The reaction of ethyl or methyl this compound with hydrazine (B178648) hydrate (B1144303) is a common and efficient method for producing indole-2-carbohydrazide. mdpi.comresearchgate.netresearchgate.netresearchgate.netresearchgate.netsphinxsai.com This hydrazide is a key intermediate for synthesizing a variety of heterocyclic compounds and hydrazone derivatives. mdpi.comresearchgate.netresearchgate.net

The synthesis of indole-2-carboxamides can be achieved from the ester, typically via a two-step process. First, the ester is hydrolyzed to the corresponding carboxylic acid. clockss.orgeurjchem.comtandfonline.com The acid is then activated, often by converting it into an acyl chloride using a reagent like thionyl chloride. eurjchem.comtandfonline.com The resulting activated species readily reacts with ammonia (B1221849) or primary/secondary amines to furnish the desired N-unsubstituted or N-substituted indole-2-carboxamides. clockss.orgtandfonline.com

Functionalization of the Indole Nucleus

While the carboxylate moiety offers one handle for reactivity, the indole ring itself, particularly the nitrogen atom and the C3 position, provides further opportunities for chemical modification.

The nitrogen atom of the indole ring in this compound can be readily functionalized through alkylation or other substitution reactions. This transformation is important for protecting the NH group or for introducing specific substituents to modulate the molecule's properties. N-alkylation is typically performed by treating the this compound with an alkyl halide in the presence of a base. tandfonline.com Common conditions include using potassium carbonate (K₂CO₃) in acetonitrile (B52724) or sodium hydride (NaH) in dimethylformamide (DMF). tandfonline.comtandfonline.com These methods have been shown to be highly regioselective, yielding the N-alkylated product exclusively over C-alkylation. tandfonline.com Another effective system for N-alkylation involves the use of aqueous potassium hydroxide in acetone. mdpi.comresearchgate.net

More advanced catalytic methods have also been developed for enantioselective N-alkylation reactions. nih.govmdpi.com In addition to alkyl groups, other substituents can be introduced at the nitrogen position. For example, the N-Boc (tert-butoxycarbonyl) derivative can be prepared by reacting the indole with di-tert-butyl dicarbonate, providing a protective group that can be easily removed later. clockss.org

| Starting Material | Alkylating Agent | Base | Solvent | Product | Reference |

|---|---|---|---|---|---|

| Methyl this compound | Functionalized Halides | K₂CO₃ | Acetonitrile | N-alkylated product | tandfonline.comtandfonline.com |

| Methyl this compound | Functionalized Halides | NaH | DMF | N-alkylated product | tandfonline.comtandfonline.com |

| Ethyl this compound | Allyl bromide / Benzyl bromide | aq. KOH | Acetone | N-allyl / N-benzyl product | mdpi.comresearchgate.netresearchgate.net |

| Methyl this compound | (E)-1,3-diphenylallyl acetate | Cs₂CO₃ with Pd catalyst | Dichloromethane | N-allylated product | mdpi.com |

The indole nucleus is an electron-rich heterocycle, making it susceptible to electrophilic attack. bhu.ac.in The preferred site for electrophilic substitution is the C3 position, due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate. orgsyn.orgbhu.ac.in For indole-2-carboxylates, this reactivity at C3 allows for the introduction of various functional groups.

A classic example of this is the Friedel-Crafts acylation. The reaction of indole-2-carboxylates with acyl chlorides in the presence of a Lewis acid catalyst can introduce an acyl group at the C3 position. clockss.org The choice of Lewis acid can influence the regioselectivity of the reaction. For instance, using ferric chloride (FeCl₃) as the catalyst can lead to acylation exclusively at the C3 position. However, stronger Lewis acids like aluminum chloride (AlCl₃) may yield mixtures of 3-, 5-, and 7-acyl derivatives, depending on the reaction conditions and the reactivity of the electrophile. clockss.org

| Lewis Acid Catalyst | Electrophile | Observed Position(s) of Substitution | Reference |

|---|---|---|---|

| FeCl₃ | Acyl chloride | C3 (exclusive) | clockss.org |

| AlCl₃ | Acyl chloride | C3, C5, and C7 (mixture) | clockss.org |

| AlCl₃ | Chloroacetyl chloride (highly reactive) | C5 (major) and C7 (minor) | clockss.org |

C2-Functionalization via Lithiation

Direct functionalization at the C2 position of the indole ring can be achieved through lithiation. This method involves the deprotonation of the C2-H bond using a strong base, typically an organolithium reagent, to form a 2-lithioindole species. researchgate.netresearchgate.net This intermediate can then react with various electrophiles to introduce a substituent at the C2 position.

The regioselectivity of lithiation (C2 vs. C3) can be controlled by the choice of the N-protecting group and the reaction conditions. researchgate.net For instance, N-acylindoles can be selectively lithiated at C2. Trapping the resulting lithiated species with an electrophile allows for the introduction of a functional group at this position. This strategy is significant because many biologically active natural products and pharmaceuticals contain an indole core with a functional group at the C2 position. researchgate.net

Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, particularly for the arylation of heteroaromatic compounds. rsc.org Halogenated indole-2-carboxylates are suitable substrates for this reaction, allowing for the introduction of aryl groups at specific positions on the indole ring. nih.gov

The reaction typically involves a palladium catalyst, a base, and an arylboronic acid. For example, ethyl 1-acetyl-6-chloro-indole-2-carboxylate can be coupled with various arylboronic acids under Suzuki conditions to yield the corresponding 6-aryl-indole-2-carboxylate derivatives. nih.gov This methodology is tolerant of a range of functional groups on both the indole substrate and the arylboronic acid. The reaction can be performed under relatively mild conditions and provides a direct route to highly functionalized indole structures. nih.gov This approach has been applied to the synthesis of various 2-arylated indoles in good yields. ias.ac.in

Table 3: Suzuki Arylation of Ethyl 1-acetyl-6-chloro-indole-2-carboxylate

| Arylboronic Acid | Catalyst | Base | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄·H₂O | Ethyl 6-phenyl-1H-indole-2-carboxylate | 80% | nih.gov |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄·H₂O | Ethyl 6-(4-methoxyphenyl)-1H-indole-2-carboxylate | 76% | nih.gov |

| 4-(Trifluoromethyl)phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄·H₂O | Ethyl 6-(4-(trifluoromethyl)phenyl)-1H-indole-2-carboxylate | 66% | nih.gov |

| 3-Thienylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄·H₂O | Ethyl 6-(thiophen-3-yl)-1H-indole-2-carboxylate | 56% | nih.gov |

Cyclization and Ring-Expansion Reactions

This compound derivatives can serve as precursors for the synthesis of fused heterocyclic systems. One such transformation is the formation of indolo[2,3-d]pyridazine derivatives. This can be achieved through the cyclization of appropriately functionalized indole-2-carbohydrazides. researchgate.net

The synthesis typically begins with the conversion of an indole-2-carboxylic acid ester to the corresponding hydrazide by reaction with hydrazine hydrate. The resulting indole-2-carbohydrazide can then be reacted with an aromatic aldehyde to form a hydrazone. Subsequent cyclization of the hydrazone, for instance by heating with acetyl chloride, yields the indolo[2,3-d]pyridazine ring system. researchgate.net This methodology provides a route to a class of compounds with potential biological activity.

Synthesis of 2-Triazolylindoles

The synthesis of 2-triazolylindoles from this compound derivatives typically involves a multi-step process. A common route begins with the hydrazinolysis of an this compound ester, such as ethyl or methyl this compound, to form indole-2-carbohydrazide. researchgate.netmdpi.com This carbohydrazide can then be converted into a thiosemicarbazide (B42300) intermediate. researchgate.netmdpi.com

One documented pathway involves the reaction of indole-2-carbohydrazide with an isothiocyanate to yield a thiosemicarbazide. researchgate.net For instance, reaction with ethylisothiocyanate in absolute ethanol (B145695) gives 2-(1-benzyl-1H-indole-2-carbonyl)-N-ethylhydrazinecarbothioamide. researchgate.net Subsequent condensation of this intermediate with hydrazine hydrate can lead to the formation of a triazole ring, yielding a 5-(1-benzyl-1H-indol-2-yl)-N3-ethyl-4H-1,2,4-triazole-3,4-diamine. researchgate.net

Another approach involves the reaction of 1-[(1H-Indol-2-yl)-carbonyl]-thiosemicarbazide with a phenacyl bromide in ethanol. mdpi.com This reaction proceeds at room temperature to form N′-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides. mdpi.com While this product is a thiazole (B1198619) derivative, the general strategy of using a carbohydrazide intermediate is central to building various heterocyclic systems linked to the indole-2-position.

Further elaboration of the triazole ring can be achieved. For example, a series of novel 2-((1-((4-((Z)-1-(substitutedphenyl)ethylideneamino)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-1H-indol-3-yl)methyleneamino)benzoic acids were synthesized by treating 2-((1-((4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-2-(phenyl/4-chlorophenyl)-1H-indol-3-yl)methyleneamino)benzoic acid with various substituted acetophenones. researchgate.net This demonstrates the potential for introducing a wide range of substituents onto the triazole moiety, starting from an indole precursor.

Heterocyclization to Thiazole Derivatives

The transformation of this compound into thiazole derivatives is a notable example of heterocyclization. A key intermediate in this process is indol-2-thiosemicarbazide, which can be synthesized from indole-2-carbohydrazide. mdpi.comresearchgate.net

The general strategy involves the reaction of this indol-2-thiosemicarbazide with α-haloketones. mdpi.com Specifically, a mixture of 1-[(1H-Indol-2-yl)-carbonyl]-thiosemicarbazide and a respective phenacyl bromide in ethanol is stirred at room temperature. mdpi.com This reaction leads to the formation of a precipitate, which upon recrystallization from ethanol, yields N′-(4-aryl-1,3-thiazol-2-yl)-1H-indole-2-carbohydrazides. mdpi.com The structures of these newly synthesized thiazoles can be confirmed using spectroscopic methods such as NMR and mass spectrometry. mdpi.com For example, the 1H-NMR spectra of the resulting thiazoles show characteristic signals for the aromatic protons of the thiazole, indole, and phenyl rings, as well as distinct signals for the NH protons. mdpi.com The 13C-NMR spectra also show the carbonyl carbons at their expected chemical shifts. mdpi.com

This method provides a direct route to link a thiazole ring to the 2-position of the indole nucleus through a carbohydrazide linker, offering a platform for creating diverse, functionalized indole-thiazole hybrids. The versatility of this reaction is enhanced by the commercial availability of a wide range of phenacyl bromides, allowing for the introduction of various substituents onto the thiazole ring.

Reductions of the Indole Ring

The reduction of the indole ring in this compound derivatives is a critical transformation for accessing indoline-2-carboxylates, which are important building blocks in medicinal chemistry.

Catalytic Hydrogenation for Indoline-2-carboxylate Diastereomers

Catalytic hydrogenation is a common method for the reduction of the indole moiety in N-acyl-indole-2-carboxylates to the corresponding indoline (B122111) derivatives. clockss.orggoogle.com This process can lead to the formation of either cis- or trans- diastereomers of indoline-2-carboxylate, depending on the reaction conditions and subsequent treatment. clockss.org

The hydrogenation is typically carried out using a noble metal catalyst, such as palladium, and hydrogen gas. google.com The reaction is often performed at elevated temperatures, for instance between 50 and 100°C, and pressures ranging from 0.1 to 10 MPa. google.comgoogleapis.com Solvents like esters (e.g., ethyl acetate), carboxylic acids (e.g., glacial acetic acid), and lower alcohols (e.g., isopropanol, ethanol, methanol) are commonly used. google.com

For example, N-acetyl-indole-2-carboxylic acid can be hydrogenated to N-acetyl-indoline-2-carboxylic acid. google.com The choice of the N-acyl group can be important. For instance, N-Boc protected derivatives have been used, and their catalytic hydrogenation affords the corresponding cis-indolines. clockss.org

A key aspect of this methodology is the ability to control the stereochemical outcome. The initial catalytic hydrogenation of N-acyl-3-substituted indole-2-carboxylates often yields the cis-indoline diastereomers. clockss.org However, these can be quantitatively epimerized to the more stable trans-diastereomers through controlled treatment with a base. clockss.org This combination of catalytic hydrogenation and controlled epimerization provides a versatile method for the diastereoselective preparation of both cis- and trans-3-substituted indoline-2-carboxylates. clockss.org

It is important to note that the substrate structure can influence the outcome of the hydrogenation. While the 3-unsubstituted this compound can be reduced effectively, the presence of certain substituents at the 3-position, such as a phenyl or carboxymethyl group, can lead to the reduction of the substituent's benzene (B151609) ring instead of the indole's pyrrole (B145914) ring under some catalytic hydrogenation conditions. clockss.org Furthermore, attempts to hydrogenate unprotected 1H-indole-2-carboxylic acid and its methyl ester using certain iridium-based catalytic systems have been reported to be unsuccessful. chinesechemsoc.orgchinesechemsoc.org

Derivatives and Analogues: Design and Synthesis

Design Principles for Novel Indole-2-carboxylate Derivatives

The design of new this compound derivatives is guided by established structure-activity relationships (SAR) and the goal of optimizing interactions with biological targets. Key principles often involve modifying specific positions on the indole (B1671886) ring to enhance potency and selectivity.

For instance, in the context of allosteric modulators for the cannabinoid receptor 1 (CB1), several critical structural factors have been identified. acs.orgnih.gov These include the necessity of an electron-withdrawing group at the C5 position of the indole ring and a linear alkyl group at the C3 position, where the chain length significantly influences the allosteric modulation. acs.orgnih.gov The amide functionality at the C2 position is also crucial for the desired allosteric effects. nih.gov

In the development of HIV-1 integrase inhibitors, design strategies focus on creating a chelating triad (B1167595) between the indole-2-carboxylic acid scaffold and two magnesium ions within the enzyme's active site. mdpi.com Structural modifications, such as introducing a long branch at the C3 position, are explored to improve interactions with hydrophobic cavities near the active site. mdpi.com Furthermore, introducing halogenated phenyl groups at the C6 position can enhance π-π stacking interactions with viral DNA. rsc.orgrsc.org

For antimicrobial applications, particularly against Trypanosoma cruzi, the replacement of a phenyl group with a pyridine (B92270) has been shown to improve metabolic stability and potency. acs.org Research has also indicated that for certain antibacterial activities, a free N-H group on the indole ring is required. researchgate.net

Synthesis of Substituted Indole-2-carboxamides

The synthesis of indole-2-carboxamides typically involves the coupling of an indole-2-carboxylic acid with a variety of amines. A common method begins with the conversion of the indole-2-carboxylic acid to its more reactive acid chloride. This is often achieved by refluxing the acid with thionyl chloride (SOCl₂). tandfonline.comtandfonline.com The resulting crude acid chloride is then reacted with the desired amine in the presence of a base, such as pyridine, to yield the corresponding N-substituted indole-2-carboxamide. tandfonline.comtandfonline.com

Alternatively, peptide coupling reagents can be employed. A series of 5-substituted indole-2-carboxamide derivatives has been synthesized by coupling 5-substituted indole-2-carboxylic acids with various amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-hydroxybenzotriazole (B26582) (HOBt) in a suitable solvent like dimethylformamide (DMF). researchgate.net

The synthesis of the precursor indole-2-carboxylic acids can be achieved through methods like the Hemetsberger–Knittel indole synthesis. acs.org This involves the Knoevenagel condensation of a substituted benzaldehyde (B42025) with methyl 2-azidoacetate, followed by thermolysis and electrophilic cyclization. acs.org Another approach is the Fischer indole synthesis, which can be used to prepare intermediates like ethyl 4-bromo-6-nitro-1H-indole-2-carboxylate. sci-hub.se

Table 1: Synthesis Methods for Indole-2-carboxamides

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| Indole-2-carboxylic acid | i) SOCl₂, Benzene (B151609), Reflux; ii) Amine, Pyridine, Chloroform, Room Temperature | N-substituted Indole-2-carboxamide |

| 5-Substituted Indole-2-carboxylic acid | Amine, EDC-HCl, HOBt, DIPEA, DMF | 5-Substituted Indole-2-carboxamide |

Synthesis of 5-Halogenated and 6-Halogenated this compound Derivatives

The introduction of halogen atoms at the 5- and 6-positions of the this compound core is a key strategy in medicinal chemistry to modulate the electronic properties and biological activity of the molecule.

For the synthesis of 6-halogenated derivatives, 6-bromoindole-2-carboxylic acid is a common starting material. mdpi.comrsc.org The carboxylic acid is first esterified, for example, with ethanol (B145695) in the presence of concentrated sulfuric acid, to protect it. rsc.org Subsequently, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig reaction, can be used to introduce various substituted anilines or other aromatic groups at the C6 position. rsc.org The ester is then hydrolyzed, typically using a base like lithium hydroxide (B78521), to yield the final 6-substituted indole-2-carboxylic acid. researchgate.net

The synthesis of 5-halogenated derivatives can also be achieved through various synthetic routes. For instance, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide has been a focus of optimization studies. nih.gov The synthesis of related analogues often starts from commercially available materials like ethyl 5-chlorothis compound. acs.org In some cases, halogenation can be performed on the indole scaffold itself. For example, 5,6-dimethoxy-2-carboxylate ethyl ester can be brominated to introduce bromine atoms at various positions, which can then be selectively functionalized. rsc.org

Decarboxylation of benzene-ring-halogenated indole-2-carboxylic acids to obtain the corresponding halogenated indoles has also been studied, with methods involving heating with catalysts like cuprous chloride in quinoline. cdnsciencepub.com

Table 2: Synthesis of Halogenated this compound Derivatives

| Starting Material | Key Reaction | Product |

|---|---|---|

| 6-Bromoindole-2-carboxylic acid | Esterification, Buchwald-Hartwig coupling, Hydrolysis | 6-Substituted-indole-2-carboxylic acid |

| Ethyl 5-chlorothis compound | Friedel-Crafts acylation, Reduction, Hydrolysis, Amide coupling | 5-Chloro-3-alkyl-indole-2-carboxamide |

Optimization of Chemical Functionalities for Specific Interactions

The optimization of chemical functionalities on the this compound scaffold is crucial for enhancing interactions with specific biological targets and improving therapeutic potential.

For CB1 receptor allosteric modulators, several structure-activity relationships have been elucidated. The length of the linear alkyl group at the C3 position has a profound influence, with an n-propyl group being preferred for modulating orthosteric ligand binding and an n-hexyl group enhancing the modulator's affinity for the receptor. acs.org The nature of the substituent on the phenyl ring B of the carboxamide side chain also explicitly influences both binding and cooperativity, with an N,N-dimethylamino group being favored over a piperidinyl functionality. acs.org

In the pursuit of HIV-1 integrase inhibitors, optimization efforts have focused on enhancing the metal-chelating properties of the indole-2-carboxylic acid core and improving interactions with the viral DNA. rsc.orgrsc.org The introduction of a halogenated benzene ring at the C6 position has been shown to effectively engage in π-π stacking interactions with dC20 of the viral DNA. rsc.orgrsc.org Furthermore, introducing bulky hydrophobic groups at the C3 position is a strategy to fill a hydrophobic cavity near the active site, potentially increasing antiviral efficacy. rsc.org

For antitubercular agents, the position of substituents on the indole ring is critical. The presence of a single bromo group at the C6 position of an indole-2-carboxamide led to a significant increase in activity compared to unsubstituted or 5-halosubstituted analogues. rsc.org This highlights a preference for substitution at certain positions on the indole ring for this particular biological activity. rsc.org

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| Indole-2-carboxamide |

| 5-Halogenated this compound |

| 6-Halogenated this compound |

| Thionyl chloride |

| Pyridine |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) |

| 1-Hydroxybenzotriazole (HOBt) |

| Dimethylformamide (DMF) |

| Methyl 2-azidoacetate |

| Ethyl 4-bromo-6-nitro-1H-indole-2-carboxylate |

| 6-Bromoindole-2-carboxylic acid |

| Lithium hydroxide |

| 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide |

| Ethyl 5-chlorothis compound |

| 5,6-Dimethoxy-2-carboxylate ethyl ester |

| Cuprous chloride |

| Quinoline |

| N,N-dimethylamino |

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing FT-IR, Raman, and ATR-FTIR, is a powerful tool for identifying the functional groups and bonding arrangements within the indole-2-carboxylate structure.

Fourier Transform Infrared (FT-IR) spectroscopy reveals the characteristic vibrational modes of this compound. The FT-IR spectrum is marked by several key absorption bands that correspond to specific functional groups and bonds within the molecule.

The N-H stretching vibration of the indole (B1671886) ring is typically observed as a strong band in the region of 3200-3500 cm⁻¹. For indole-2-carboxylic acid, this band appears at 3419 cm⁻¹ and 3350 cm⁻¹. ajol.inforesearchgate.net In some derivatives, this can shift, as seen in N-benzyl-1H-indole-2-carboxamide, where N-H stretching is observed in the range of 3259-3417 cm⁻¹. fabad.org.tr The C-H stretching vibrations of the aromatic portion of the indole ring are generally found between 3000 and 3200 cm⁻¹. ajol.info For ethyl this compound, these bands are identified at 3070, 3057, and 3051 cm⁻¹ in the FT-IR spectrum. ijrar.org

The carboxylic acid group gives rise to very distinct and strong absorptions. The O-H stretching vibration of the carboxylic acid appears as a broad, intense band, which has been noted at 3463 cm⁻¹ for indole-2-carboxylic acid. ajol.info The carbonyl (C=O) stretching vibration is another prominent feature, typically found in the range of 1600-1700 cm⁻¹. For N-cyclohexyl-1H-indole-2-carboxamide and N-(4-methoxybenzyl)-1H-indole-2-carboxamide, the C=O stretch is observed at 1616 cm⁻¹ and 1617 cm⁻¹, respectively. fabad.org.tr In halogenated derivatives of indole-2-carboxylic acid that form cyclic dimers, the ν(C=O) stretching vibrations are assigned in the range of 1659–1653 cm⁻¹. mdpi.com

In-plane bending vibrations for aromatic C-H bonds occur in the 1000-1300 cm⁻¹ region. ajol.info For indole-2-carboxylic acid, these have been observed at 1229, 1147, 1116, and 1091 cm⁻¹. ajol.info A very strong band at 1195 cm⁻¹ in the FT-IR spectrum of indole-2-carboxylic acid is attributed to a combination of C-C and C-N stretching vibrations. ajol.info

| Vibrational Mode | Frequency Range (cm⁻¹) | Compound | Reference |

| N-H Stretch | 3419, 3350 | Indole-2-carboxylic acid | ajol.inforesearchgate.net |

| N-H Stretch | 3259-3417 | N-Benzyl-1H-indole-2-carboxamide | fabad.org.tr |

| Aromatic C-H Stretch | 3070, 3057, 3051 | Ethyl this compound | ijrar.org |

| O-H Stretch (Carboxylic Acid) | 3463 | Indole-2-carboxylic acid | ajol.info |

| C=O Stretch | 1616 | N-Cyclohexyl-1H-indole-2-carboxamide | fabad.org.tr |

| C=O Stretch | 1617 | N-(4-Methoxybenzyl)-1H-indole-2-carboxamide | fabad.org.tr |

| C=O Stretch | 1659–1653 | Halogenated Indole-2-carboxylic acid derivatives | mdpi.com |

| Aromatic C-H In-plane Bend | 1229, 1147, 1116, 1091 | Indole-2-carboxylic acid | ajol.info |

| C-C and C-N Stretch | 1195 | Indole-2-carboxylic acid | ajol.info |

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. For ethyl this compound, the C-H stretching modes of the phenyl ring are identified at 3060 cm⁻¹ in the FT-Raman spectrum. ijrar.org The out-of-plane C-H bending vibrations for this compound are assigned to peaks at 935, 916, 822, and 769 cm⁻¹. ijrar.org

Theoretical and experimental Raman spectra have been studied for indole-2-carboxylic acid and its deuterated and metal-complexed forms, allowing for detailed vibrational assignments based on potential energy distribution calculations. researchgate.net The technique is also sensitive enough to detect and quantify the subunits of eumelanins, which include 5,6-dihydroxyindole-2-carboxylic acid (DHICA). nih.gov

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a useful technique for analyzing solid and liquid samples directly without extensive preparation. It has been employed in the study of indole-2-carboxylic acid and its derivatives. fabad.org.trmdpi.comnih.gov For instance, in the synthesis of new ester and amide derivatives of indole-2-carboxylic acid, ATR-FTIR was used to characterize the compounds, identifying key functional groups like the carbonyl (C=O) and N-H stretches. fabad.org.tr This technique has also been used to examine the compositional and morphological changes of aluminum alloy surfaces when indole-2-carboxylic acid is used as a corrosion inhibitor. mdpi.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the hydrogen and carbon skeletons of this compound.

The ¹H NMR spectrum of this compound provides a wealth of information regarding the electronic environment of the protons. For the parent ethyl 1H-indole-2-carboxylate, the proton on the nitrogen (N-H) typically appears as a broad singlet at a high chemical shift, around δ 8.99 ppm. rsc.org The protons on the aromatic ring resonate in the region of δ 7.13-7.68 ppm. rsc.org The ethyl ester group gives rise to a quartet at approximately δ 4.42 ppm (for the -CH₂- group) and a triplet at around δ 1.43 ppm (for the -CH₃ group), with a coupling constant (J) of about 7.2 Hz. rsc.org

For indole-2-carboxylic acid in DMSO-d₆, the carboxylic acid proton (COOH) is observed at a very high chemical shift, around δ 13.0 ppm, while the indole N-H proton appears around δ 11.8 ppm. The aromatic protons are found between δ 7.08 and 7.67 ppm.

Substituents on the indole ring significantly influence the chemical shifts of the nearby protons. For example, in ethyl 5-methyl-1H-indole-2-carboxylate, the methyl group appears as a singlet at δ 2.47 ppm. rsc.org In ethyl 5-chloro-1H-indole-2-carboxylate, the aromatic protons are shifted, with signals observed at δ 7.65, 7.35, 7.26, and 7.15 ppm. rsc.org

| Compound | Solvent | N-H | Aromatic-H | Other Protons | Reference |

| Ethyl 1H-indole-2-carboxylate | CDCl₃ | 8.99 (br, 1H) | 7.13-7.42 (m, 4H), 7.68 (m, 1H) | 4.42 (q, J=7.2 Hz, 2H), 1.43 (t, J=7.2 Hz, 3H) | rsc.org |

| Indole-2-carboxylic acid | DMSO-d₆ | 11.8 (1H) | 7.081-7.669 (5H) | 13.0 (COOH, 1H) | |

| Ethyl 5-methyl-1H-indole-2-carboxylate | CDCl₃ | 8.88 (br, 1H) | 7.00 (d, J=8.0 Hz, 1H), 7.19 (m, 2H), 7.56 (d, J=8.0 Hz, 1H) | 4.41 (q, J=7.2 Hz, 2H), 2.47 (s, 3H), 1.41 (t, J=7.2 Hz, 3H) | rsc.org |

| Ethyl 5-chloro-1H-indole-2-carboxylate | CDCl₃ | 9.25 (br, 1H) | 7.15 (s, 1H), 7.26 (d, J=8.8 Hz, 1H), 7.35 (d, J=8.8 Hz, 1H), 7.65 (s, 1H) | 4.43 (q, J=7.2 Hz, 2H), 1.45 (t, J=7.2 Hz, 3H) | rsc.org |

| Isopropyl 1H-indole-2-carboxylate | CDCl₃ | 9.36 (s, 1H) | 7.07 (t, J=7.4 Hz, 1H), 7.16 (s, 1H), 7.23 (t, J=7.4 Hz, 1H), 7.35 (d, J=8.0 Hz, 1H), 7.60 (d, J=8.0 Hz, 1H) | 5.27 (hept, J=6.1 Hz, 1H), 1.39 (d, J=6.4 Hz, 6H) | clockss.org |

The ¹³C NMR spectrum of this compound provides valuable information on the carbon framework of the molecule. The carbonyl carbon of the carboxylate group is typically the most downfield signal, appearing around δ 161-163 ppm. For instance, in isopropyl 1H-indole-2-carboxylate, this signal is at δ 161.6 ppm. clockss.org

The carbon atoms of the indole ring resonate in the aromatic region, generally between δ 100 and δ 140 ppm. For isopropyl 1H-indole-2-carboxylate, the carbon signals for the indole ring are observed at δ 108.4, 111.8, 120.5, 122.4, 125.0, 127.3, 127.7, and 136.8 ppm. clockss.org The carbons of the ethyl ester in ethyl 1-tosyl-1H-indole-2-carboxylate appear at δ 62.06 (-CH₂) and δ 14.25 (-CH₃). rsc.org

| Compound | Solvent | C=O | Aromatic/Indole C | Other Carbons | Reference |

| Isopropyl 1H-indole-2-carboxylate | CDCl₃ | 161.6 | 108.4, 111.8, 120.5, 122.4, 125.0, 127.3, 127.7, 136.8 | 68.7, 22.1 | clockss.org |

| Ethyl 1-tosyl-1H-indole-2-carboxylate | CDCl₃ | 161.51 | 115.51, 116.60, 122.55, 124.16, 127.04, 127.52, 128.36, 129.66, 132.04, 135.82, 138.26, 145.02 | 14.25, 21.74, 62.06 | rsc.org |

| Ethyl 5-nitro-1H-indole-2-carboxylate | DMSO-d₆ | 160.61 | 110.09, 113.18, 119.37, 119.65, 125.90, 130.83, 139.98, 141.46 | 14.19, 61.00 | nih.gov |

| Methyl 1-benzoyl-1H-indole-2-carboxylate | CDCl₃ | 161.4, 169.2 | 114.1, 115.8, 122.6, 123.5, 127.2, 127.3, 128.8, 129.3, 130.7, 133.2, 135.6, 138.8 | 52.0 | clockss.org |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a pivotal technique for determining the molecular weight and elucidating the structure of this compound through its fragmentation patterns. Various ionization methods and analyzers have been employed to study this compound. Electron Ionization (EI) is a common method where the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation. The resulting fragmentation pattern is a unique fingerprint of the molecule. For carboxylic acids, characteristic fragmentation includes the loss of hydroxyl (-OH, mass loss of 17) and carboxyl (-COOH, mass loss of 45) groups. libretexts.org

In the context of indole-2-carboxylic acid (molecular weight: 161.16 g/mol ), mass spectrometry data reveals key fragments that help confirm its structure. nih.gov Data from techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) provide detailed information on the molecule's behavior under different ionization conditions. nih.gov For instance, tandem mass spectrometry (MS-MS) experiments on the protonated molecule ([M+H]⁺, m/z 162.055) show specific daughter ions that correspond to the sequential breakdown of the parent ion. nih.gov The fragmentation of related indole derivatives often involves cleavage of bonds adjacent to the carbonyl group and fragmentation of the indole ring itself. researchgate.netcdnsciencepub.com

Table 1: Mass Spectrometry Data for this compound

| Technique | Precursor Ion Type | Precursor m/z | Top Peak m/z | 2nd Highest m/z | 3rd Highest m/z | Source |

|---|---|---|---|---|---|---|

| GC-MS | M⁺ | - | 143 | 115 | 161 | nih.gov |

| MS-MS | [M+H]⁺ | 162.055 | 116 | 144 | 90 | nih.gov |

| LC-MS | [M+NH₄]⁺ | 179.0815 | 162.055 | 116.044 | 144.044 | nih.gov |

| Other MS | [M-H]⁻ | 160.04 | - | - | - | nih.gov |

Electronic Spectroscopy

Electronic spectroscopy, particularly UV-Visible spectroscopy, is instrumental in probing the electronic structure of this compound. It provides information about the electronic transitions between different molecular orbitals, which are characteristic of the compound's conjugated π-system.

The UV-Visible spectrum of this compound is dominated by intense absorption bands corresponding to π→π* electronic transitions within the aromatic indole ring system. ajol.info The indole moiety contains a total of 10 π-electrons, making it an aromatic system susceptible to electrophilic substitution and giving rise to distinct electronic spectra. ajol.infobhu.ac.in These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. acs.org

Studies have shown that the absorption maximum (λ_max) of this compound is sensitive to the solvent environment, a phenomenon known as solvatochromism. ajol.info Theoretical and experimental investigations have confirmed the π→π* nature of these electronic shifts. ajol.info For example, computational studies using Density Functional Theory (DFT) have calculated the absorption maxima in the gas phase and in various polar solvents like water, methanol (B129727), and dimethyl sulfoxide (B87167) (DMSO). ajol.info These calculations show a shift in the absorption wavelength and a change in the oscillator strength (a measure of the transition probability) depending on the solvent polarity, which is consistent with experimental observations. ajol.info Protonation studies in acidic media also utilize UV spectroscopy to monitor shifts in absorption bands, providing insights into the compound's acid-base properties. srce.hrsrce.hr

Table 2: Calculated UV-Visible Absorption Data for this compound

| Environment | Absorption Maximum (λ_max) | Energy Gap (eV) | Oscillator Strength (f) | Source |

|---|---|---|---|---|

| Gas Phase | 280.77 nm | 4.416 | 0.3816 | ajol.info |

| Water | 287.63 nm | - | 0.4871 | ajol.info |

| Methanol | 287.54 nm | - | 0.4861 | ajol.info |

| DMSO | 289.14 nm | - | 0.5167 | ajol.info |

X-ray Diffraction Studies

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For this compound and its derivatives, XRD studies have been crucial for understanding their solid-state structures, including polymorphism and intermolecular interactions. google.com

Single-crystal X-ray diffraction (SCXRD) provides precise information about bond lengths, bond angles, and the packing of molecules in a crystal lattice. Indole-2-carboxylic acid and its derivatives are known to exhibit polymorphism, which is the ability of a substance to exist in two or more crystalline forms that have different arrangements of molecules in the crystal lattice. google.com These different polymorphs can have distinct physical properties.

While the crystal structure of the parent indole-2-carboxylic acid reveals that molecules form flat ribbons held together by intermolecular O–H···O and N–H···O hydrogen bonds, its derivatives show more complex arrangements. mdpi.comsemanticscholar.org For instance, a detailed SCXRD study of 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), a derivative, identified two different polymorphs. mdpi.comnih.gov One polymorph features ribbons similar to the parent compound, while a newer polymorph is characterized by the formation of cyclic dimers connected by double O–H···O hydrogen bonds. mdpi.comsemanticscholar.org In this second polymorph, the crystal structure is further stabilized by N–H···O interactions with the methoxy (B1213986) group. mdpi.comnih.gov Such studies highlight how subtle changes to the molecular structure can significantly influence the crystal packing and intermolecular interactions.

Table 3: Crystallographic Data for a Polymorph of 5-Methoxy-1H-indole-2-carboxylic Acid (a derivative of this compound)

| Parameter | Value | Source |

|---|---|---|

| Chemical Formula | C₁₀H₉NO₃ | mdpi.comnih.gov |

| Crystal System | Monoclinic | mdpi.comnih.gov |

| Space Group | P2₁/c | mdpi.comnih.gov |

| a (Å) | 4.0305(2) | mdpi.comnih.gov |

| b (Å) | 13.0346(6) | mdpi.comnih.gov |

| c (Å) | 17.2042(9) | mdpi.comnih.gov |

| β (°) | 91.871(5) | mdpi.comnih.gov |

| Z (formula units/cell) | 4 | mdpi.comnih.gov |

Powder X-ray diffraction (PXRD) is a valuable technique for analyzing polycrystalline materials. While SCXRD requires a single, well-ordered crystal, PXRD can be performed on a finely ground powder, making it more accessible for routine analysis. A key potential application of PXRD for this compound is in polymorph screening and quality control. When developing a substance for specific applications, it is crucial to ensure the correct and consistent polymorphic form is produced. PXRD provides a characteristic diffraction pattern for each polymorph, allowing for rapid identification and quantification. google.com

Furthermore, PXRD is essential when single crystals suitable for SCXRD cannot be grown. The crystal structure of new polymorphs can sometimes be solved directly from high-quality powder diffraction data. cambridge.org The technique is also used to characterize materials in their final application form, such as in formulated products or in studies of corrosion, where it has been used to identify iron-containing products formed in the presence of this compound. google.comsemanticscholar.org

Surface Analysis Techniques (relevant for applications)

Surface analysis techniques are employed to study the chemical and morphological properties of the outermost layers of a material. These methods are particularly relevant for understanding the applications of this compound as a corrosion inhibitor and in the formation of self-assembled monolayers. nih.gov

Several techniques have been used to examine surfaces treated with this compound. X-ray Photoelectron Spectroscopy (XPS) provides quantitative elemental and chemical state information. In studies of corrosion inhibition on aluminum alloys, XPS has been used to analyze the protective film formed by this compound. nih.gov The C 1s XPS spectrum of the treated surface showed distinct peaks corresponding to -C-C/-C=C, -C-N, and -O-C=O groups, confirming the adsorption of the inhibitor molecule onto the metal surface. nih.gov

Microscopy techniques such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are used to visualize the surface morphology. nih.gov SEM provides images of the surface topography, while AFM can generate three-dimensional maps with very high resolution. These methods have demonstrated that this compound can form a protective layer that smooths the metal surface and inhibits corrosion. nih.gov In a different context, Scanning Tunneling Microscopy (STM) has been used to investigate the self-assembly of this compound derivatives on conductive surfaces like gold, revealing how molecules arrange themselves into ordered two-dimensional patterns. rsc.org Hirshfeld surface analysis, a computational method, is also used in conjunction with experimental data to visualize and quantify the intermolecular interactions within the crystal structure, which are crucial for surface phenomena. nih.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the study of this compound, XPS has been instrumental in confirming the presence and chemical environment of its constituent atoms.

In a study investigating the effect of indole-2-carboxylic acid (ICA) as a corrosion inhibitor on an aluminum alloy surface, XPS was used to analyze the elemental composition and chemical valence states. nih.gov The high-resolution XPS spectrum of the aluminum surface treated with ICA revealed the presence of carbon, nitrogen, oxygen, and aluminum. nih.gov

The C 1s spectrum showed three distinct peaks at binding energies of 284.2 eV, 285.1 eV, and 288.6 eV. nih.gov These peaks were assigned to -C-C/-C=C/-C-H, -C-O-C/-C-N, and -O-C=O groups, respectively, confirming the adsorption of the this compound molecule onto the surface. nih.gov The N 1s spectrum displayed two peaks at 399.6 eV and 397.4 eV, corresponding to -C-N and Al-N bonds, respectively, indicating a chemical interaction between the inhibitor and the aluminum substrate. nih.gov Furthermore, the O 1s spectrum showed peaks at 530.8 eV, 531.6 eV, and 533.0 eV, which were attributed to -Al-O, -C-O, and -C=O bonds. nih.gov

Table 1: XPS Peak Assignments for this compound Adsorbed on Aluminum Alloy

| Element | Binding Energy (eV) | Assignment |

| C 1s | 284.2 | -C-C/-C=C/-C-H |

| 285.1 | -C-O-C/-C-N | |

| 288.6 | -O-C=O | |

| N 1s | 399.6 | -C-N |

| 397.4 | Al-N | |

| O 1s | 530.8 | -Al-O |

| 531.6 | -C-O | |

| 533.0 | -C=O |

Similarly, in the characterization of 5,6-dihydroxyindole-2-carboxylic acid (DHICA), a key eumelanin (B1172464) precursor, XPS analysis provided corroborative evidence for its structure. arxiv.org The N 1s spectrum showed a single peak, which was assigned to the indole nitrogen group. arxiv.org The O 1s spectrum had a C-OH to C=O peak area ratio that agreed with the theoretical prediction of 3:1. arxiv.org

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image, measure, and manipulate matter at the nanoscale. It is particularly useful for characterizing the surface topography of materials.

AFM has been employed to study the morphological changes of surfaces treated with indole-2-carboxylic acid and the self-assembly of its derivatives. For instance, in the investigation of ICA as a corrosion inhibitor, AFM was used to examine the surface morphology of an aluminum alloy. nih.govnih.govmdpi.com The results showed that the surface treated with ICA was smoother compared to the untreated surface, indicating the formation of a protective film.

In another study, the self-assembly of indole-2-carboxylic acid on graphite (B72142) and gold surfaces was investigated using scanning tunneling microscopy (STM), a related technique, and density functional theory (DFT) calculations. nih.gov It was found that I2CA forms lamellar structures based on cyclic OH···O carboxylic dimers. nih.gov

Furthermore, AFM has been utilized to study the morphology of films formed from 5,6-dihydroxyindole-2-carboxylic acid (DHICA). acs.org The AFM images revealed dramatic morphological changes depending on the environmental conditions during film formation, which were attributed to a combination of self-assembly and polymerization processes. acs.org Studies on Sepia eumelanin, which is composed of DHI and DHICA units, used high-resolution AFM to reveal nearly spherical granules with diameters ranging from 120 to 300 nm. rsc.org These images also showed protrusions on the granule surfaces. rsc.org

Table 2: AFM Morphological Data for Sepia Eumelanin Granules

| Feature | Measurement |

| Granule Diameter | 120 - 300 nm |

| Surface Protrusion Width | 6.0 - 40.9 nm |

| Surface Protrusion Height | 1.0 - 7.9 nm |

| Average Protrusion Width | 18.5 ± 6.4 nm |

| Average Protrusion Height | 3.0 ± 1.6 nm |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition.

SEM has been widely used to characterize the surface morphology of materials related to this compound. In the context of its use as a corrosion inhibitor, SEM images of an aluminum alloy surface showed that in the absence of indole-2-carboxylic acid, the surface was severely damaged, while the presence of the inhibitor led to a significantly smoother and more intact surface. nih.govnih.gov

In the synthesis and characterization of nanocomposites, SEM was used to study the structure of this compound and dihydrothis compound immobilized in a CaFe layered double hydroxide (B78521). researchgate.net The SEM images provided information about the morphology of the resulting organic-inorganic hybrids. researchgate.net

Furthermore, SEM has been employed to observe the morphological changes in bacterial and fungal cells after treatment with isatin-indole molecular hybrids, which are derivatives of this compound. mdpi.com For example, untreated Bacillus subtilis cells appeared as long, thick bacilli chains, but after incubation with a specific isatin-indole compound, the bacterial structure was visibly altered. mdpi.com

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations have become a powerful tool for elucidating the molecular properties and reactivity of chemical compounds. For indole-2-carboxylate, also known as indole-2-carboxylic acid (ID2CA), these computational methods provide deep insights into its structure, electronic landscape, and potential behavior.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of many-body systems. Studies have employed DFT, specifically using the B3LYP functional with a 6-311++G(d,p) basis set, to refine and analyze the molecular structure of this compound in the gas phase and in various solvents like DMSO, methanol (B129727), and water. ajol.infoajol.inforesearchgate.net

The optimized molecular structure reveals key geometric parameters. ajol.info In the gas phase, the molecule consists of nine C-C bonds, five C-H bonds, two O-C bonds, two N-C bonds, and one N-H bond. researchgate.net The C-C bond lengths in the indole (B1671886) ring are calculated to be between 1.376 Å and 1.460 Å, which is consistent with experimental values. researchgate.net The presence of the electronegative oxygen atom results in a shorter O-H bond length (0.9682 Å). researchgate.net Slight discrepancies between theoretical calculations (done in the gaseous phase) and experimental data can arise because experimental measurements are often performed in the solid state, where intermolecular forces influence the crystallographic arrangement. researchgate.net

Table 1: Selected Geometric Parameters of this compound (Gas Phase) Calculated by DFT An interactive data table based on the data in the text.

| Parameter | Bond/Angle | Calculated Value | Reference |

|---|---|---|---|

| Bond Length | C-C (ring) | 1.376 - 1.460 Å | researchgate.net |

| C-H | 1.072 - 1.084 Å | ajol.info | |

| N-C | 1.37 - 1.38 Å | ajol.info | |

| O-C | ~1.367 Å | ajol.info | |

| O-H | 0.9682 Å | researchgate.net | |

| Bond Angle | C-C-C | 106° - 133° | researchgate.net |

| C-C-H | 119° - 128° | ajol.info | |

| O-C-O | 111° - 125° | ajol.info | |

| C-O-H | ~107° | ajol.info |

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity and kinetic stability. ajol.info The key orbitals in this analysis are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter; a smaller gap suggests higher chemical reactivity and lower kinetic stability. ajol.info

For this compound, FMO analysis indicates the occurrence of intramolecular charge transfer (CT) throughout the molecule, which is a key factor in its bioactivity. ajol.infoajol.info Computational studies using the TD-B3LYP method identified 42 occupied molecular orbitals and 269 unoccupied virtual molecular orbitals for the compound. ajol.info The analysis was performed for the molecule in the gas phase as well as in DMSO, methanol, and water to assess the physical behavior under different conditions. ajol.info The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. ajol.info

Table 2: Calculated FMO Properties of this compound in Different Media An interactive data table based on the data in the text.

| Medium | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Reference |

|---|---|---|---|---|

| Gas | -6.25 | -1.54 | 4.71 | ajol.info |

| DMSO | -6.39 | -1.67 | 4.72 | ajol.info |

| Methanol | -6.38 | -1.67 | 4.71 | ajol.info |

| Water | -6.42 | -1.71 | 4.71 | ajol.info |

Molecular Electrostatic Potential (MEP) mapping is a valuable technique for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack, as well as hydrogen-bonding interactions. ajol.info The MEP map is color-coded to represent different potential values: red indicates regions of most negative potential (electron-rich), blue signifies the most positive potential (electron-poor), and green represents areas of intermediate or zero potential. ajol.info